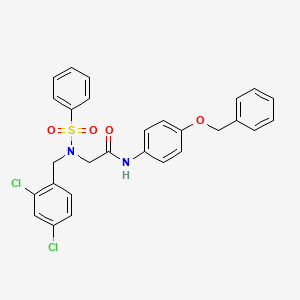![molecular formula C20H18N4O B7692213 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as PPQ, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PPQ is a heterocyclic compound that has a pyrazoloquinoline core structure, which is known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. The inhibition of topoisomerase II may contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is well-tolerated in animal studies. This compound has been shown to have a half-life of approximately 7 hours in rats and is metabolized primarily by the liver. This compound has been found to have a high bioavailability, making it an attractive candidate for in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with its molecular targets may lead to the development of more effective drugs. Another potential direction is to explore the use of this compound in combination with other drugs. This compound has been shown to enhance the anti-tumor effects of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of viral infections and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-amino-5-bromo-3-propylpyrazine with 2-chloro-3-formylquinoline in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and hepatitis C virus. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-12-24-19-16(13-15-10-6-7-11-17(15)21-19)18(23-24)22-20(25)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBWGMKTBPLHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

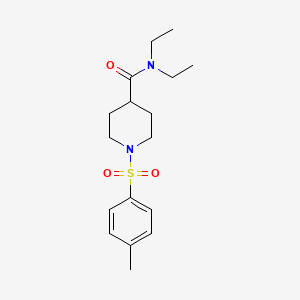

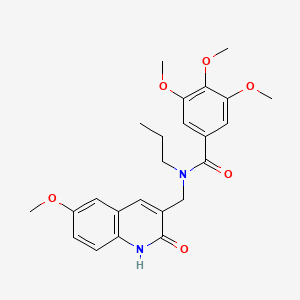



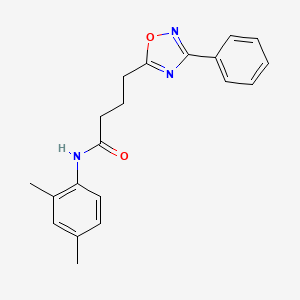
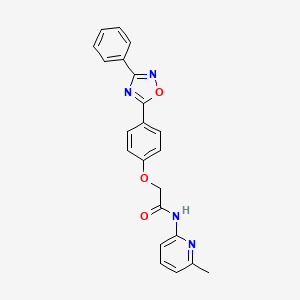
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7692195.png)

